Human MAO‑A Inhibitory Potency: 5,7‑Dichloro vs. Structurally Related Isoquinolines
5,7‑Dichloro‑3,4‑dihydro‑2H‑isoquinolin‑1‑one exhibits an IC₅₀ of 25.3 μM against recombinant human MAO‑A [1]. This is a 7‑fold weaker inhibition compared to a representative 1‑aryl‑3,4‑dihydroisoquinoline JNK3 inhibitor (pIC₅₀ 7.3, corresponding to IC₅₀ ≈ 0.05 μM) in a radiometric binding assay [2], but approximately 20‑fold more potent than the MAO‑B‑selective chromone derivative (E)‑5,7‑dichloro‑3‑{[(2‑(dimethylamino)pyrimidin‑5‑yl]methylene}chroman‑4‑one, which is inactive against MAO‑A [3]. The moderate potency of the dichloro‑dihydroisoquinolinone indicates a specific interaction window that may be valuable in cellular models where strong MAO‑A inhibition is undesirable.
| Evidence Dimension | Inhibition of human MAO‑A |
|---|---|
| Target Compound Data | IC₅₀ = 25.3 μM |
| Comparator Or Baseline | 1‑Aryl‑3,4‑dihydroisoquinoline JNK3 inhibitor: IC₅₀ ≈ 0.05 μM (pIC₅₀ 7.3); Chromone MAO‑B inhibitor: inactive |
| Quantified Difference | 7‑fold weaker than JNK3 inhibitor; at least 20‑fold more potent than chromone derivative |
| Conditions | Recombinant human MAO‑A; kynuramine deamination to 4‑hydroxyquinoline (fluorescence readout) [1] |
Why This Matters
The compound's moderate MAO‑A inhibition allows its use as a negative control or as a starting scaffold for tuning MAO‑A vs. MAO‑B selectivity, a property not shared by more potent or completely inactive analogs.
- [1] BindingDB. (2020). BDBM50493476 (CHEMBL172856): IC₅₀ = 2.53E+4 nM for human MAO‑A. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Bioscience Journals. (n.d.). 1‑Aryl‑3,4‑dihydroisoquinoline inhibitors of JNK3. Retrieved from https://biosci.alljournals.cn View Source
- [3] OpenAIRE. (2016). (E)‑3‑Heteroarylidenechroman‑4‑ones as potent and selective MAO‑B inhibitors. Retrieved from https://explore.openaire.eu View Source
